2H-Benzotriazol-4-ylmethanamine;dihydrochloride
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Overview
Description
Preparation Methods
The synthesis of 2H-Benzotriazol-4-ylmethanamine;dihydrochloride typically involves the reaction of benzotriazole with formaldehyde and ammonium chloride under acidic conditions . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. Industrial production methods often employ high-throughput mechanochemistry to achieve efficient and scalable synthesis .
Chemical Reactions Analysis
2H-Benzotriazol-4-ylmethanamine;dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted benzotriazole derivatives .
Scientific Research Applications
2H-Benzotriazol-4-ylmethanamine;dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a corrosion inhibitor and a UV absorber. In biology, it has been studied for its potential antibacterial and antifungal properties . In medicine, it is being explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets . In industry, it is used in the production of polymers and coatings to enhance their stability and durability .
Mechanism of Action
The mechanism of action of 2H-Benzotriazol-4-ylmethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways . The compound is known to form stable coordination complexes with metal ions, which contributes to its effectiveness as a corrosion inhibitor . Additionally, its ability to absorb UV radiation makes it useful in protecting materials from UV-induced degradation .
Comparison with Similar Compounds
2H-Benzotriazol-4-ylmethanamine;dihydrochloride can be compared to other benzotriazole derivatives, such as 1H-benzotriazole and 2-aminobenzotriazole . While these compounds share similar chemical structures, this compound is unique in its ability to form dihydrochloride salts, which enhances its solubility and stability. This makes it particularly useful in applications where these properties are essential.
Properties
IUPAC Name |
2H-benzotriazol-4-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.2ClH/c8-4-5-2-1-3-6-7(5)10-11-9-6;;/h1-3H,4,8H2,(H,9,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRALOOIVSQVJMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C(=C1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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